2-Fluoroethyl chloroformate

Vue d'ensemble

Description

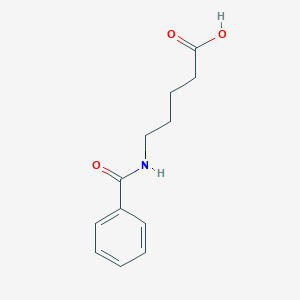

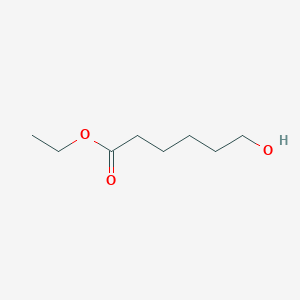

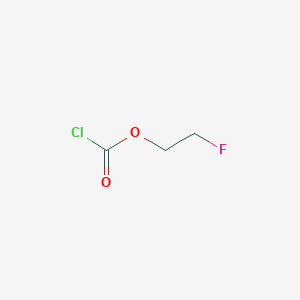

2-Fluoroethyl chloroformate is an alkyl fluorinated building block . It has a linear formula of ClCO2CH2CH2F and a molecular weight of 126.51 . It is used in the synthesis of 3-fluoroethylurethan derivatives .

Synthesis Analysis

2-Fluoroethyl chloroformate may be synthesized from chloroform and alkoxides . It may also be used to synthesize 3-fluoroethylurethan derivatives . Chloroformates, including 2-Fluoroethyl chloroformate, are used as reagents in organic chemistry .Molecular Structure Analysis

The molecular structure of 2-Fluoroethyl chloroformate is represented by the SMILES string FCCOC(Cl)=O . The InChI key is FOHSVPIFZASOED-UHFFFAOYSA-N .Chemical Reactions Analysis

Chloroformates, including 2-Fluoroethyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis

2-Fluoroethyl chloroformate has a boiling point of 131-135 °C (lit.), a density of 1.34 g/mL at 25 °C (lit.), and a vapor pressure of 0.83 mmHg at 20 °C . Its refractive index is n20/D 1.4 (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of 3-Fluoroethylurethan Derivatives

2-Fluoroethyl chloroformate is primarily used as a building block in organic synthesis, particularly for synthesizing 3-fluoroethylurethan derivatives . These derivatives are valuable in the development of pharmaceuticals and agrochemicals due to their potential biological activity.

Pharmaceutical Research

In pharmaceutical research, 2-Fluoroethyl chloroformate is utilized to introduce fluoroalkyl groups into molecules . This modification can significantly alter the pharmacokinetic properties of therapeutic compounds, potentially leading to improved efficacy and reduced toxicity.

Organic Synthesis

This compound serves as a reagent in organic synthesis, aiding in the introduction of protective groups and the modification of functional groups within organic molecules . Its reactivity with alcohols and amines is particularly useful for creating intermediates in complex synthetic pathways.

Polymer Industry

2-Fluoroethyl chloroformate is involved in the synthesis of fluorinated polymers . These materials exhibit exceptional resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments.

Agricultural Chemicals

In the field of agricultural chemicals, 2-Fluoroethyl chloroformate is used to synthesize intermediates that contribute to the development of novel pesticides and herbicides . The introduction of fluorine can lead to compounds with enhanced activity and selectivity.

Material Science

The compound’s role in material science includes the development of advanced materials with unique properties, such as increased durability or specialized chemical resistances . It is particularly valuable in the creation of materials that require stability under challenging conditions.

Safety and Hazards

2-Fluoroethyl chloroformate is classified as a flammable liquid (Category 3), acute toxicity inhalation (Category 3), and skin corrosion (Category 1B) . It is toxic if inhaled and causes severe skin burns and eye damage . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Mécanisme D'action

Target of Action

2-Fluoroethyl chloroformate is primarily used as a fluorinated building block . It is an intermediate compound that is utilized in the synthesis of other complex molecules.

Mode of Action

It is known to be used in the synthesis of3-fluoroethylurethan derivatives . This suggests that it likely interacts with other compounds to form these derivatives, possibly through a reaction involving its chloroformate group.

Biochemical Pathways

It is used in the synthesis of3-fluoroethylurethan derivatives , which could potentially be involved in various biochemical pathways depending on their specific structures and functions.

Pharmacokinetics

Itsvapor pressure is 0.83 mmHg at 20 °C , suggesting that it could potentially be volatile and rapidly absorbed in certain environments.

Result of Action

It is used to synthesize3-fluoroethylurethan derivatives , which could have various effects depending on their specific structures and functions.

Action Environment

2-Fluoroethyl chloroformate is hygroscopic , moisture sensitive , and very volatile . Its stability and efficacy could potentially be influenced by environmental factors such as temperature, humidity, and pressure. It has a storage temperature of 2-8°C , indicating that it needs to be stored in a cool environment to maintain its stability.

Propriétés

IUPAC Name |

2-fluoroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHSVPIFZASOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196760 | |

| Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroethyl chloroformate | |

CAS RN |

462-27-1 | |

| Record name | 2-Fluoroethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, chloro-, 2-fluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.